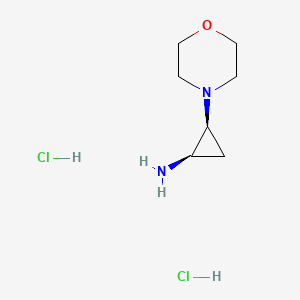

rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,2S)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2307731-64-0 . It has a molecular weight of 215.12 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H14N2O.2ClH/c8-6-5-7 (6)9-1-3-10-4-2-9;;/h6-7H,1-5,8H2;2*1H/t6-,7+;;/m1../s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Bioisostere Applications

- The photochemical conversion of aminocyclopropanes into 1-aminonorbornanes offers a new aniline bioisostere, demonstrating low propensity for oxidative processing and no proclivity toward reactive metabolite formation. This process, using a commercially-available, visible light-active photocatalyst, highlights the utility in drug discovery for generating sp3-rich motifs with enhanced metabolic stability (Staveness et al., 2019).

Antiproliferative Activity

- A compound showcasing significant inhibitory activity against some cancer cell lines was synthesized, emphasizing the potential of morpholine derivatives in developing anticancer therapeutics (Lu et al., 2021).

Synthetic Methodologies

- Innovations in synthetic chemistry, such as the synthesis of acylsilanes from morpholine amides, underscore the versatility of morpholine derivatives in complex chemical transformations (Lettan et al., 2006).

- The development of a fast synthesis method for diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation showcases the efficient generation of novel compounds, with some exhibiting potent antileukemic activity (Dolzhenko et al., 2021).

Corrosion Inhibition

- Tertiary amines derived from morpholine have demonstrated effectiveness in inhibiting carbon steel corrosion, highlighting their potential application in industrial maintenance and protection (Gao et al., 2007).

Molecular Design and Analysis

- The synthesis, crystal structure, and antitumor activity of morpholine-containing indazole derivatives reveal their potential in drug design, further supported by DFT and Hirshfeld surface analysis to understand molecular interactions and properties (Lu et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin .

Mode of Action

It is suggested that it may function as an indirect sympathomimetic, inducing the release of norepinephrine and thereby activating adrenergic receptors .

Biochemical Pathways

It is likely to influence pathways involving neurotransmitters, given its potential interaction with monoamine oxidase .

Result of Action

Based on its potential interaction with monoamine oxidase, it may influence neurotransmitter levels, potentially affecting mood and behavior .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Propiedades

IUPAC Name |

(1R,2S)-2-morpholin-4-ylcyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c8-6-5-7(6)9-1-3-10-4-2-9;;/h6-7H,1-5,8H2;2*1H/t6-,7+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDLXXYRQBEYMS-VJBFUYBPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CC2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1[C@H]2C[C@H]2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(hydroxyimino)-4,7,7-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2976042.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2976043.png)

![2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2976047.png)

![Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate](/img/structure/B2976048.png)

![3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2976049.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid](/img/structure/B2976051.png)

![6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2976053.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2976054.png)

![2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B2976056.png)

![{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone](/img/structure/B2976062.png)

![4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2976063.png)